molecular formula C4H5N3O2 B1627501 Isoxazole-4-carbohydrazide CAS No. 885273-78-9

Isoxazole-4-carbohydrazide

Cat. No. B1627501
M. Wt: 127.1 g/mol
InChI Key: UYPJVBNVGXEBIY-UHFFFAOYSA-N
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Description

It is commonly found in many commercially available drugs and exhibits significant biological interests. Isoxazoles are known for their diverse pharmacological properties, making them an essential scaffold in drug discovery programs .


Molecular Structure Analysis

The molecular structure of isoxazole-4-carbohydrazide consists of a five-membered ring containing nitrogen and oxygen atoms. The carbohydrazide group (HN-NH-C(O)) is attached to the isoxazole ring, contributing to its biological activity .


Chemical Reactions Analysis

Isoxazole-4-carbohydrazide can participate in various chemical reactions, including cyclization, substitution, and functionalization. These reactions lead to the synthesis of diverse isoxazole derivatives with varying substituents and functional groups. Researchers explore these transformations to tailor the compound’s properties for specific applications .

Scientific Research Applications

Immunosuppressive Properties

Isoxazole derivatives, including isoxazole-4-carbohydrazide, have been studied for their immunosuppressive properties. A study by Mączyński et al. (2018) synthesized a series of N′-substituted derivatives of isoxazole-4-carbohydrazide, which showed varying degrees of immunosuppression in vitro. These compounds inhibited proliferation of human peripheral blood mononuclear cells and showed differential toxicity towards A549 cell lines. One particular compound, MM3, demonstrated strong antiproliferative activity and inhibited tumor necrosis factor production, indicating its potential for immunosuppressive applications (Mączyński et al., 2018).

Antimicrobial and Antitubercular Activities

Research by Shingare et al. (2018) involved the synthesis of isoxazole-4-carbohydrazide derivatives with significant antimicrobial and antitubercular activities. These compounds showed good efficacy against various bacterial strains, including E. coli and S. aureus, and were effective against M. tuberculosis H37Rv, a strain of tuberculosis (Shingare et al., 2018).

Anticancer Potential

A study by Abou-Seri et al. (2021) evaluated isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2, an important target in cancer therapy. These compounds showed potent anticancer activity in vitro against various cancer cell lines, including leukemia and hepatocellular carcinoma. Some compounds demonstrated superior activity compared to the reference drug, Sorafenib (Abou-Seri et al., 2021).

Anti-inflammatory and Analgesic Effects

A study on new isoxazoline-acylhydrazone derivatives, including isoxazole-4-carbohydrazide, showed promising anti-inflammatory and analgesic effects. These compounds reduced leukocyte migration and cytokine production, suggesting potential application in the treatment of inflammation and pain (Mota et al., 2019).

Gene Expression Modulation

Research by Płoszaj et al. (2016) explored the modulation of autoimmune and inflammatory gene expression by isoxazole-4-carbohydrazide in human Caco-2 cells. This study suggested the potential of isoxazole-4-carbohydrazide for clinical development as a disease-modifying agent (Płoszaj et al., 2016).

Antioxidant and Antitumor Activities

El Sadek et al. (2014) studied the antioxidant and antitumor activities of aromatic C-nucleoside derivatives, including isoxazole-4-carbohydrazide. They found that carbohydrazide, in particular, exhibited potent antioxidant and antitumor activities, suggesting its use in cancer treatment (El Sadek et al., 2014).

Immunomodulatory Activities

Isoxazole derivatives, including isoxazole-4-carbohydrazide, have shown immunomodulatory activities. A study by Drynda et al. (2017) found that these derivatives could regulate lymphocyte proliferation and cytokine production, indicating potential therapeutic value in immune system modulation (Drynda et al., 2017).

Anticholinesterase Activity

Research by Mirfazli et al. (2018) on carbohydrazide indole-isoxazole hybrid derivatives revealed their potential as anticholinesterase agents. This suggests their use in treating neurodegenerative diseases like Alzheimer's (Mirfazli et al., 2018).

Antiviral Activity

A study by Dawood et al. (2011) found that certain isoxazole-based compounds, including isoxazole-4-carbohydrazide derivatives, had significant activity against Herpes simplex virus type-1 (HSV-1), indicating their potential as antiviral agents (Dawood et al., 2011).

properties

IUPAC Name

1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPJVBNVGXEBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594258
Record name 1,2-Oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-4-carbohydrazide

CAS RN

885273-78-9
Record name 1,2-Oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
P Płoszaj, A Junka, B Szponar… - Acta Poloniae …, 2018 - bibliotekanauki.pl
The purpose of this study was to evaluate the antimycobacterial activity of novel derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide 1, isoniazid (INH) structural …
Number of citations: 2 bibliotekanauki.pl
M MĄCZYŃSKI, A REGIEC… - Acta Poloniae …, 2023 - search.ebscohost.com
… Based on previous promising research related to the activity of isoxazole-4-carbohydrazide derivatives, we currently examined different substituted isoxazole-4-carbohydrazide …
Number of citations: 0 search.ebscohost.com
YX Jin - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
The molecule of the title compound, C12H10N4O4, displays an E configuration about the C=N bond. The dihedral angle between the benzene and isoxazole rings is 1.36 (5) and the …
Number of citations: 1 scripts.iucr.org
HM Refat, AA Fadda - Heterocycles, 2015 - academia.edu
The reaction of 2-cyano-3-(dimethylamino)-N-((2-methoxynaphthalen-1-yl) methylene) acrylohydrazide (2) with some nitrogen nucleophiles, phenols and compounds, having an active …
Number of citations: 11 www.academia.edu
HM Refat, AA Fadda - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
In continuation of our efforts to find a new class of antimicrobial agents , a series of pyrazole, 1,2,4‐triazine, isoxazole, pyrimidine, and other related products containing a hydrazide …
Number of citations: 14 onlinelibrary.wiley.com
Q Chen, F Liu, F Xu, C Yang - Journal of Heterocyclic …, 2008 - Wiley Online Library
… , in which 1,2,3‐triazolyl and isoxazolyl have been united, were synthesized from the intermediate of 5‐methyl‐3‐(2‐phenyl‐2H‐1,2,3‐triazol‐4‐yl)isoxazole‐4‐carbohydrazide, Their …
Number of citations: 8 onlinelibrary.wiley.com
U Bąchor, A Junka, M Brożyna… - International Journal of …, 2023 - mdpi.com
… -3-methyl-isoxazole-4-carbohydrazide derivatives were … -3-methyl-isoxazole-4-carbohydrazide with different commercially … -3-methyl-isoxazole-4-carbohydrazide, we ensured the full …
Number of citations: 6 www.mdpi.com
U Bąchor, A Lizak, R Bąchor, M Mączyński - Molecules, 2022 - mdpi.com
… in the 5-amino-3-methyl-isoxazole-4-carbohydrazide ring acts as the imine group [33]. … in 5-amino-3-methyl-isoxazole-4-carbohydrazide. Also, the conformational search for possible …
Number of citations: 2 www.mdpi.com
AEAS Fouda, SA Abd el-Maksoud, EH El-Sayed… - RSC …, 2021 - pubs.rsc.org
Corrosion of carbon steel is a major problem that destroys assists of industries and world steel installations; the importance of this work is to introduce new heterocyclic compounds as …
Number of citations: 17 pubs.rsc.org
F Liu, M Wang, X Teng, P Zhang, L Jiang - Research on Chemical …, 2014 - Springer
… To a mixture of the substituted isoxazole-4-carbohydrazide 2-I or 2-II (5 mmol) in ethanol (50 mL) was added aryl isothiocyanate (5 mmol) at room temperature, and then the reaction …
Number of citations: 16 link.springer.com

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